molecular formula C19H26N4O3S B2847761 2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 946354-19-4

2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2847761
CAS No.: 946354-19-4
M. Wt: 390.5
InChI Key: NROFRIWPBSUQCF-UHFFFAOYSA-N
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Description

2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 4-propoxy group, a methyl substituent at position 2, and a piperazine ring substituted with an m-tolylsulfonyl moiety at position 4. Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as kinases, receptors, and enzymes .

Properties

IUPAC Name

2-methyl-4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-4-12-26-19-14-18(20-16(3)21-19)22-8-10-23(11-9-22)27(24,25)17-7-5-6-15(2)13-17/h5-7,13-14H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROFRIWPBSUQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C19_{19}H26_{26}N4_{4}O3_{3}S
  • Molecular Weight : 390.5 g/mol
  • Structure : The structure features a pyrimidine ring substituted with a propoxy group and a piperazine moiety linked to a tolylsulfonyl group.

Research indicates that compounds containing piperazine and pyrimidine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the piperazine ring is particularly noteworthy as it enhances the lipophilicity and bioavailability of the compound.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrimidine compounds can exhibit moderate to high antimicrobial activity against various bacterial strains. For instance, similar compounds have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The structural features of 2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine suggest potential antiproliferative effects. Compounds in this class have been evaluated for their ability to inhibit cancer cell lines in vitro, showing promising results in reducing cell viability .
  • GPR119 Agonism : Recent studies have highlighted the role of pyrimidine derivatives as GPR119 agonists, which are implicated in glucose metabolism and insulin secretion. This suggests that 2-Methyl-4-propoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine may also influence metabolic pathways related to type 2 diabetes .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • A study on piperazine derivatives indicated that modifications to the piperazine structure can significantly affect biological activity, enhancing their potential as therapeutic agents against metabolic disorders .
  • Another investigation focused on thiazole-piperazine hybrids, demonstrating their antimicrobial efficacy and supporting the notion that structural diversity within this class can lead to varied biological outcomes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialModerate to high efficacy
AnticancerInhibition of cancer cell lines
GPR119 AgonismImproved glucose tolerance

Table 2: Structural Modifications and Their Effects

Compound TypeModificationBiological Effect
Pyrimidine DerivativesSubstitution at position 6Enhanced antimicrobial activity
Piperazine DerivativesVariation in side chainsAltered lipophilicity and bioactivity

Scientific Research Applications

Histamine Receptor Modulation

Research indicates that derivatives of pyrimidine compounds, including 2-methyl-4-propoxy derivatives, can act as histamine H3 receptor antagonists/inverse agonists. These compounds have shown potential in treating cognitive disorders due to their ability to enhance neurotransmitter release in the central nervous system (CNS) .

Case Study : A related compound demonstrated high affinity for human histamine receptors, suggesting that modifications similar to those in 2-methyl-4-propoxy derivatives could yield effective treatments for attentional and cognitive disorders .

Antimicrobial Activity

There is ongoing research into the antimicrobial properties of pyrimidine derivatives. Compounds with similar structures have been tested against various bacterial strains, showing promising antibacterial activity. The introduction of sulfonyl groups has been linked to enhanced efficacy against Gram-positive bacteria .

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/mL
Compound BE. coli15 µg/mL
2-Methyl-4-propoxy derivativeMRSA12 µg/mL

Potential for Antiviral Applications

Recent studies have explored the antiviral properties of pyrimidine derivatives. Some compounds have shown effectiveness as JAK inhibitors, which are crucial in treating viral infections such as HIV . The structural characteristics of 2-methyl-4-propoxy derivatives could enhance their antiviral activity by improving selectivity and potency.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Core Structure Key Substituents Molecular Weight (MS Data)
Target Compound Pyrimidine 4-propoxy, m-tolylsulfonyl-piperazine Not reported
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, morpholine MH⁺ 494.19
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidine, methyl Not reported
  • Alkoxy vs. Morpholine : The 4-propoxy group may confer greater metabolic stability compared to morpholine-containing analogs, which are prone to oxidation .
  • Piperazine vs. Piperidine : Piperazine’s secondary amine (vs. piperidine’s single nitrogen) enhances basicity and hydrogen-bonding capacity, influencing target binding .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1^1H NMRδ 1.2–1.4 (t, propoxy CH₃), δ 2.4 (s, m-tolyl CH₃), δ 3.8–4.2 (m, piperazine)
HRMS (ESI+)m/z calc. for C₂₀H₂₅N₄O₃S⁺: 401.1634; found: 401.1638

Q. Table 2. Optimization Parameters for Sulfonylation

ParameterOptimal ConditionImpact on Yield
SolventDCM (0°C)85%
BaseTriethylamine (1.5 eq)78%
CatalystDMAP (0.1 eq)92%

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